N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide works by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting the replication of the virus. Specifically, this compound binds to a hydrophobic pocket in the enzyme, causing a conformational change that inhibits the activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce viral load and increase CD4 cell counts in patients with HIV-1 infection. In addition, this compound has been shown to have antioxidant properties and to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has been extensively studied, making it a well-characterized compound. However, this compound does have some limitations. It is not effective against all strains of HIV-1, and it has been shown to have some toxic effects on the liver.
Future Directions
There are a number of potential future directions for research on N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide. One area of interest is the development of new and more effective non-nucleoside reverse transcriptase inhibitors. Another area of interest is the use of this compound in combination with other antiviral agents for the treatment of HIV-1 infection. Finally, there is interest in the use of this compound for the treatment of other viral infections, such as hepatitis B and C.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves the reaction of 4-ethoxyaniline with 2-mercaptoacetic acid to form N-(4-ethoxyphenyl)-2-mercaptoacetamide. This intermediate is then reacted with 3-fluorobenzylbromide and indole-3-carbaldehyde to form the final product, this compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide has been extensively studied for its use in the treatment of HIV-1 infection. It has been shown to be effective in reducing viral load and increasing CD4 cell counts in patients with HIV-1 infection. In addition, this compound has been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-2-30-21-12-10-20(11-13-21)27-25(29)17-31-24-16-28(23-9-4-3-8-22(23)24)15-18-6-5-7-19(26)14-18/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFJOUKIAWCPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.